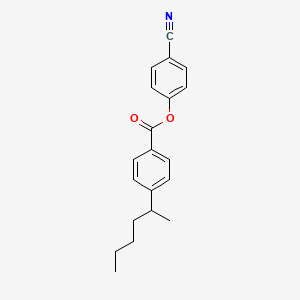

4-Cyanophenyl 4-(hexan-2-YL)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

116684-13-0 |

|---|---|

Molecular Formula |

C20H21NO2 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(4-cyanophenyl) 4-hexan-2-ylbenzoate |

InChI |

InChI=1S/C20H21NO2/c1-3-4-5-15(2)17-8-10-18(11-9-17)20(22)23-19-12-6-16(14-21)7-13-19/h6-13,15H,3-5H2,1-2H3 |

InChI Key |

QWANYJPCZQMWTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Analysis of 4 Cyanophenyl 4 Hexan 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Environment Analysis

¹H NMR spectroscopy would be instrumental in elucidating the specific arrangement of protons in 4-Cyanophenyl 4-(hexan-2-YL)benzoate. The spectrum would be expected to show distinct signals for the aromatic protons on both the cyanophenyl and benzoate (B1203000) rings, as well as for the aliphatic protons of the hexan-2-yl chain.

Expected ¹H NMR Data (Hypothetical):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (cyanophenyl) | 7.7 - 7.9 | Doublet | 2H |

| Aromatic (cyanophenyl) | 7.3 - 7.5 | Doublet | 2H |

| Aromatic (benzoate) | 8.0 - 8.2 | Doublet | 2H |

| Aromatic (benzoate) | 7.4 - 7.6 | Doublet | 2H |

| CH (hexan-2-yl) | ~5.2 | Sextet | 1H |

| CH₂ (hexan-2-yl) | 1.6 - 1.8 | Multiplet | 2H |

| CH₂ (hexan-2-yl) | 1.3 - 1.5 | Multiplet | 4H |

| CH₃ (hexan-2-yl, terminal) | 0.9 - 1.0 | Triplet | 3H |

| CH₃ (hexan-2-yl, secondary) | 1.2 - 1.4 | Doublet | 3H |

The aromatic protons would appear in the downfield region (7.3-8.2 ppm) due to the deshielding effect of the benzene (B151609) rings and electron-withdrawing groups. The protons on the cyanophenyl ring would likely appear as two doublets, as would the protons on the benzoate ring, reflecting their para-substitution patterns.

The methine proton (CH) of the hexan-2-yl group, being adjacent to the oxygen atom of the ester, would be expected to have a chemical shift around 5.2 ppm and appear as a sextet due to coupling with the neighboring methyl and methylene (B1212753) protons.

The methylene (CH₂) and methyl (CH₃) protons of the hexyl chain would appear in the upfield region (0.9-1.8 ppm), with their multiplicities and integrations corresponding to their positions in the chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton and Functional Group Assignment

¹³C NMR spectroscopy would provide a detailed map of the carbon framework of the molecule. Each unique carbon atom would give a distinct signal, allowing for the identification of the aromatic, ester, nitrile, and aliphatic carbons.

Expected ¹³C NMR Data (Hypothetical):

| Carbon Type | Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| Aromatic C-O | ~150 |

| Aromatic C-CN | ~110 |

| Aromatic CH | 120 - 135 |

| Aromatic C (quaternary) | 130 - 155 |

| CN (nitrile) | ~118 |

| CH (hexan-2-yl) | ~75 |

| CH₂ (hexan-2-yl) | 20 - 40 |

| CH₃ (hexan-2-yl) | 10 - 25 |

The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 165 ppm.

The carbon of the nitrile group would likely appear around 118 ppm.

The aromatic carbons would have signals in the 110-155 ppm region, with quaternary carbons generally having lower intensities.

The aliphatic carbons of the hexan-2-yl chain would be found in the upfield region of the spectrum (10-75 ppm), with the carbon attached to the oxygen (CH) being the most downfield.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) in Conformational Studies

While specific studies on this compound are not available, advanced NMR techniques could provide deeper insights into its structure and dynamics. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different parts of the molecule, which is crucial for determining its preferred conformation in solution. Solid-state NMR could be employed to study the molecular structure and packing in the crystalline state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the molecular formula of this compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Expected HRMS Data (Hypothetical):

Molecular Formula: C₂₀H₂₁NO₂

Calculated Monoisotopic Mass: 307.1572 g/mol

Observed Molecular Ion [M]⁺: A peak very close to the calculated mass would be expected.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for esters include cleavage of the ester bond, leading to the formation of acylium ions and ions corresponding to the alcohol fragment.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy would be used to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Expected FT-IR Data (Hypothetical):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (nitrile) | ~2230 | Strong |

| C=O (ester) | ~1735 | Strong |

| C-O (ester) | 1250 - 1300 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

The presence of a strong absorption band around 2230 cm⁻¹ would confirm the nitrile group, while a strong band around 1735 cm⁻¹ would be indicative of the ester carbonyl group. The spectrum would also show characteristic absorptions for the aromatic and aliphatic C-H bonds.

Electronic Spectroscopy for Understanding Electronic Transitions and Charge Transfer Phenomena

Electronic spectroscopy, typically using UV-Visible spectrophotometry, would provide information about the electronic transitions within the molecule. The presence of conjugated aromatic rings and the cyanophenyl group suggests that the molecule would absorb in the UV region. The spectrum could reveal π-π* transitions associated with the aromatic systems. While less prominent, n-π* transitions associated with the carbonyl and nitrile groups might also be observed. Studies on the electronic spectrum in different solvents could provide insights into solvent-solute interactions and potential charge transfer phenomena within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For aromatic esters like this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the π → π* transitions of the conjugated aromatic system. The spectrum is anticipated to exhibit characteristic absorption bands in the UV region, likely between 200 and 400 nm.

The electronic structure of this compound is defined by the interplay between the electron-donating hexan-2-yl benzoate moiety and the electron-withdrawing cyanophenyl group. This donor-acceptor character can give rise to an absorption band corresponding to an intramolecular charge transfer (ICT) transition. The position and intensity of this band are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the charge transfer band is expected to undergo a bathochromic (red) shift compared to its position in nonpolar solvents, indicating a greater stabilization of the more polar excited state.

| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

| Methanol | 354 nm | Not Specified |

This table is illustrative and based on data for a related compound to demonstrate the type of information obtained from UV-Vis spectroscopy.

Fluorescence Spectroscopy and Ultrafast Intramolecular Charge Transfer (ICT) State Dynamics

Fluorescence spectroscopy provides insights into the photophysical deactivation pathways of a molecule following electronic excitation. For molecules with a pronounced donor-acceptor structure, such as this compound, fluorescence can be particularly informative in studying the dynamics of intramolecular charge transfer (ICT) states.

Upon photoexcitation, the molecule is promoted from its ground state (S₀) to a locally excited (LE) state. In molecules with suitable electronic and geometric properties, a subsequent ultrafast electron transfer can occur from the donor part (hexan-2-yl benzoate) to the acceptor part (cyanophenyl), forming an ICT state. This ICT state is characterized by a large dipole moment and is thus significantly stabilized in polar solvents.

The emission spectrum of such a compound is often characterized by dual fluorescence: a higher-energy band corresponding to the de-excitation from the LE state and a lower-energy, red-shifted, and often broad band from the ICT state. The relative intensities of these two bands are highly dependent on the solvent polarity. In nonpolar solvents, emission from the LE state is typically dominant, while in polar solvents, the ICT emission becomes more prominent due to the stabilization of the charge-separated state.

Time-resolved fluorescence measurements can provide detailed information on the dynamics of the ICT process. For instance, studies on N-(4-cyanophenyl)carbazole, a compound with a similar electron donor-acceptor structure, have revealed LE to ICT reaction times on the picosecond timescale. acs.orgnih.gov Specifically, a reaction time of 0.95 ps in ethyl cyanide and 0.32 ps in acetonitrile (B52724) has been determined. acs.orgnih.gov These ultrafast dynamics are crucial for understanding the photophysical behavior of such materials in potential applications. The fluorescence spectrum of N-(4-cyanophenyl)carbazole in n-hexane shows a structured LE emission with a small ICT component, indicating the onset of the LE → ICT reaction. acs.orgnih.gov

| Solvent | LE → ICT Reaction Time (τ₂) at 22 °C |

| Ethyl Cyanide | 0.95 ps |

| Acetonitrile | 0.32 ps |

This table is based on data for the analogous compound N-(4-cyanophenyl)carbazole to illustrate the dynamics of ICT. acs.orgnih.gov

X-ray Diffraction Studies for Molecular and Supramolecular Architecture

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline material, providing a detailed picture of both the molecular conformation and the way molecules pack together in the solid state.

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) offers the most precise and unambiguous determination of a molecule's structure. To perform this analysis, a high-quality single crystal of this compound would be required. The resulting data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

Of particular interest would be the dihedral angle between the two phenyl rings, which influences the degree of π-conjugation across the molecule. The conformation of the hexan-2-yl chain, including the stereochemistry at the chiral center, would also be definitively established. Furthermore, SCXRD reveals the details of the crystal packing, including intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the supramolecular architecture and the physical properties of the crystalline solid. While specific crystallographic data for the title compound is not available, studies on other cyanophenyl derivatives provide insights into the types of interactions that can be expected.

Computational and Theoretical Studies on 4 Cyanophenyl 4 Hexan 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

The presence of a chiral center in the hexan-2-yl group introduces significant conformational complexity. DFT is employed to perform a thorough conformational analysis by systematically rotating the dihedral angles associated with the chiral moiety and calculating the corresponding energy of each conformation. nih.gov This process maps out the potential energy surface, identifying low-energy conformers (global and local minima) and the energy barriers between them.

The analysis reveals how interactions, including steric hindrance and hyperconjugation, dictate the preferred spatial arrangement of the alkyl chain relative to the benzoate (B1203000) core. nih.gov The most stable conformers are those that minimize steric repulsion while maximizing stabilizing electronic interactions. The energy differences between these conformers are critical for understanding the molecule's dynamic behavior in different environments.

Table 1: Hypothetical Relative Energies of Key Conformers of the Hexan-2-yl Moiety

| Dihedral Angle (C-C-C-C) | Conformation | Relative Energy (kJ/mol) | Population (%) at 298 K |

| ~60° | Gauche | 3.8 | 25 |

| 180° | Anti | 0.0 | 75 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org For a donor-acceptor molecule like 4-Cyanophenyl 4-(hexan-2-YL)benzoate, the HOMO is typically localized on the electron-rich 4-(hexan-2-YL)benzoate moiety (the donor), while the LUMO resides on the electron-deficient 4-cyanophenyl group (the acceptor). rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo electronic excitation. semanticscholar.org DFT calculations provide precise values for these orbital energies and visualize their spatial distribution.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO |

Time-Dependent Density Functional Theory (TDDFT) for Photophysical Properties

TDDFT is an extension of DFT used to study molecules in their excited states, making it indispensable for predicting photophysical properties like light absorption and emission.

TDDFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. researchgate.net For this compound, the primary electronic transition is expected to be a π→π* transition, involving the promotion of an electron from the HOMO to the LUMO. This transition is characteristic of conjugated aromatic systems. The calculations can also help assign other, weaker transitions, providing a complete theoretical spectrum that can be compared with experimental data.

Table 3: Predicted Electronic Transitions and Absorption Wavelengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.13 | 300 | 0.85 |

| S0 → S2 | 4.77 | 260 | 0.12 |

The donor-acceptor nature of this compound makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govacs.org In the excited state, a significant transfer of electron density occurs from the benzoate moiety to the cyanophenyl ring. rsc.org TDDFT can model this ICT state, revealing the degree of charge separation and the resulting change in the molecule's dipole moment. rsc.org Understanding the nature of the ICT state is crucial, as it governs the molecule's fluorescence properties, including the emission wavelength and quantum yield, which are often highly sensitive to solvent polarity.

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions in Liquid Crystalline Systems

While DFT and TDDFT focus on single-molecule properties, Molecular Dynamics (MD) simulations are used to model the collective behavior of an ensemble of molecules over time. aip.org This approach is essential for predicting bulk properties, such as the formation of liquid crystalline phases. mdpi.com

For a molecule like this compound, which possesses a rigid core and a flexible tail, MD simulations can predict its phase behavior as a function of temperature. researchgate.netmdpi.com By simulating a system containing hundreds or thousands of molecules, researchers can observe the spontaneous transition from a disordered isotropic liquid to an orientationally ordered nematic phase upon cooling. acs.org Key parameters, such as the orientational order parameter, are calculated from the simulation trajectories to precisely identify the phase transition temperatures, including the clearing point (the nematic-to-isotropic transition temperature). These simulations provide molecular-level insight into the packing and dynamics within the liquid crystal phase, which are difficult to obtain experimentally. mdpi.com

Table 4: Typical Parameters and Outputs from MD Simulation of a Liquid Crystal

| Parameter | Value/Result | Description |

| System Size | 1000 molecules | Number of molecules in the simulation box |

| Force Field | GAFF-LCFF | A specialized force field for liquid crystal simulations |

| Simulation Time | 200 ns | Duration of the simulation to ensure equilibration |

| Temperature Range | 300 K - 400 K | Range over which the system is heated/cooled |

| Predicted Clearing Point | ~350 K | The temperature of the nematic-isotropic phase transition |

Quantum Chemical Approaches to Chiral Interactions and Helical Organization in Liquid Crystals

For analogous liquid crystalline compounds, such as those in the cyanobiphenyl and cyanophenyl benzoate families, computational studies have been instrumental. These studies often elucidate the impact of molecular features, like the cyano group, on the electronic properties and intermolecular forces. For instance, research on various mesogenic cyano compounds has utilized Fourier Transform Infrared Spectroscopy (FTIR) alongside theoretical calculations to understand the differences in intramolecular interactions based on the position of the cyano group. Such analyses reveal how subtle changes in molecular structure can influence the electron density and, consequently, the overlapping of core moieties in the liquid crystal phases.

In the broader context of chiral liquid crystals, quantum chemical approaches are critical for predicting the helical twisting power (HTP) of a chiral dopant. These calculations can model the chiral conformation of a molecule and the intermolecular interactions, such as van der Waals forces and C-H···π interactions, that contribute to the formation of a helical superstructure. Hirshfeld surface analysis is another computational tool employed to visualize and quantify intermolecular interactions within crystal structures, providing insights into how molecules pack and interact, which is fundamental to understanding the formation of liquid crystal phases. While these methodologies are well-established, their specific application and the resulting detailed findings for this compound have not been documented in available scientific literature.

Structure Property Relationships in 4 Cyanophenyl 4 Hexan 2 Yl Benzoate Derivatives

Impact of the Chiral Center's Position and Configuration on Mesophase Formation and Stability

The introduction of a chiral center into a liquid crystal molecule, such as the one at the second position of the hexyl chain in 4-Cyanophenyl 4-(hexan-2-YL)benzoate, has profound consequences for its mesomorphic behavior. Chirality at the molecular level can lead to the formation of chiral superstructures in the liquid crystalline phase. nih.govmdpi.com The most common effect is the induction of a helical twist, transforming a nematic phase into a chiral nematic (N) or cholesteric phase, and a smectic C phase into a chiral smectic C (SmC) phase. researchgate.net The handedness and pitch of this helix are determined by the configuration (R or S) of the chiral center.

The position of the chiral center within the flexible alkyl chain is also a critical factor. When the chiral center is located closer to the rigid core, it can have a more significant influence on the molecular packing and, consequently, on the stability of the mesophases. This is because the steric hindrance and the specific intermolecular interactions originating from the chiral moiety are more pronounced when it is in proximity to the aromatic core. For instance, in other chiral liquid crystal systems, moving the chiral center further away from the core has been shown to decrease the helical twisting power and can affect the transition temperatures.

The configuration of the chiral center (R or S) determines the handedness of the helical superstructure in the chiral mesophases. A racemic mixture (an equal amount of R and S enantiomers) will not exhibit macroscopic chirality, and thus will form a standard nematic or smectic phase rather than a chiral one. However, the presence of the branched methyl group still influences the mesomorphic properties, often leading to lower melting points and a broader nematic range compared to the linear hexyl analogue. The introduction of even a small amount of a chiral dopant to a nematic phase can induce a chiral nematic phase. researchgate.net

The table below illustrates the expected effect of the chiral center's configuration on the mesophase type.

| Configuration | Expected Mesophase | Key Feature |

| (S)-enantiomer | Chiral Nematic (N) | Left-handed helix |

| (R)-enantiomer | Chiral Nematic (N) | Right-handed helix |

| Racemic (RS)-mixture | Nematic (N) | No macroscopic chirality |

This table is illustrative of the general principles of chirality in liquid crystals.

Role of the Terminal Cyano Group in Modulating Dielectric and Optical Anisotropy

The terminal cyano (-C≡N) group is a key functional group in the design of liquid crystals for display applications due to its strong dipole moment, which is oriented along the principal molecular axis. This feature is directly responsible for the high positive dielectric anisotropy (Δε) and significant optical anisotropy (Δn) of materials like this compound. researchgate.net

Dielectric Anisotropy (Δε): The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The large dipole moment of the cyano group results in a much larger ε∥ than ε⊥, leading to a large positive Δε. This property is crucial for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs), where an external electric field is used to reorient the molecules. In homologous series of 4'-n-alkyl-4-cyanobiphenyls, it has been observed that the dielectric anisotropy tends to decrease with increasing alkyl chain length. researchgate.net

Optical Anisotropy (Δn): Optical anisotropy, or birefringence, is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. The π-conjugated system of the phenyl benzoate (B1203000) core, extended by the cyano group, contributes to a high electronic polarizability along the long molecular axis. This anisotropic polarizability is the origin of the large optical anisotropy. A high Δn is desirable for achieving high contrast and brightness in displays. The cyano group, being an electron-withdrawing group, enhances the polarizability of the aromatic core, thereby increasing the birefringence. nih.gov

The table below summarizes the role of the terminal cyano group.

| Property | Contribution of the Cyano Group | Significance |

| Dielectric Anisotropy (Δε) | Large dipole moment along the molecular axis leads to a large positive Δε. researchgate.net | Essential for low-voltage switching in LCDs. |

| Optical Anisotropy (Δn) | Enhances the anisotropy of molecular polarizability, resulting in high birefringence. | Important for high contrast and brightness in displays. |

Influence of Alkyl Chain Length and Branching of the Hexan-2-yl Moiety on Mesomorphic Behavior

The length and structure of the terminal alkyl chain significantly influence the mesomorphic properties of calamitic (rod-like) liquid crystals. mdpi.com In the case of this compound, the hexan-2-yl group is a branched alkyl chain, which has distinct effects compared to a linear hexyl chain.

Alkyl Chain Length: In homologous series of 4-cyanophenyl 4-n-alkylbenzoates, increasing the alkyl chain length generally leads to a decrease in the nematic-isotropic transition temperature (TNI). researchgate.net Longer alkyl chains increase the molecular flexibility and can disrupt the orientational order of the nematic phase. Conversely, longer chains tend to promote the formation of smectic phases, as the van der Waals interactions between the chains favor a layered arrangement. mdpi.com There is often an odd-even effect observed in the TNI of homologous series, where compounds with an odd number of carbon atoms in the alkyl chain have a higher clearing point than those with an even number.

Alkyl Chain Branching: The presence of a methyl branch in the hexan-2-yl moiety has several consequences. Firstly, branching disrupts the close packing of the molecules, which typically leads to a reduction in the melting point and often a decrease in the clearing temperature compared to the linear analogue (4-cyanophenyl 4-hexylbenzoate). nii.ac.jp Secondly, the steric hindrance from the branch can suppress the formation of more ordered smectic phases. The nematic phase, being less ordered, can often tolerate such structural modifications, and in some cases, the nematic range may even be broadened. The position of the branch is also crucial; a branch closer to the rigid core has a more significant steric impact.

The following table compares the expected trends for linear vs. branched alkyl chains.

| Property | Increasing Linear Alkyl Chain Length | Effect of Branching (e.g., hexan-2-yl) |

| Nematic-Isotropic Transition (TNI) | Generally decreases (with odd-even effect) researchgate.net | Often decreases compared to linear analogue nii.ac.jp |

| Smectic Phase Stability | Promotes smectic phase formation mdpi.com | Tends to suppress smectic phases |

| Melting Point | Varies, often with an odd-even effect | Generally lowered |

Effects of Core Rigidity and Inter-ring Linkages on Mesophase Characteristics

The rigid core of a liquid crystal molecule is fundamental to the formation and stability of mesophases. For this compound, the core consists of two phenyl rings connected by an ester linkage (-COO-).

Core Rigidity: A rigid, linear core structure is essential for establishing and maintaining the long-range orientational order characteristic of liquid crystalline phases. The planarity of the phenyl benzoate group contributes to this rigidity. Any modification that decreases the rigidity of the core, such as introducing flexible linkages, would destabilize the mesophases, leading to lower transition temperatures. Conversely, increasing the length of the rigid core, for example by introducing a third phenyl ring, would generally increase the molecular aspect ratio and enhance the stability of the mesophases, resulting in higher clearing points. mdpi.com

The table below summarizes the effects of the core structure.

| Structural Feature | Influence on Mesophase Characteristics |

| Phenyl Rings | Provide the necessary rigidity and anisotropy for mesophase formation. mdpi.com |

| Ester Linkage (-COO-) | Connects the phenyl rings, affecting the overall molecular shape and polarity. |

| Core Linearity | A more linear and rigid core generally leads to higher mesophase stability and transition temperatures. |

Correlation of Molecular Curvature with the Formation of Twist-Bend Nematic (NTB) and Smectic Phases

In recent years, a new nematic phase, the twist-bend nematic (NTB) phase, has been discovered in molecules with a bent or "banana-like" shape. mdpi.com This phase is characterized by a heliconical superstructure with a pitch on the order of a few nanometers. The formation of the NTB phase is strongly correlated with the molecular curvature. semanticscholar.org

The this compound molecule, due to the ester linkage and the specific conformation of the hexan-2-yl group, can adopt a bent shape. While it is not a classic bent-core mesogen, the combination of the linkage group and the branched chain can impart a degree of curvature to the molecule. In dimeric liquid crystals, where two mesogenic units are connected by a flexible spacer, the parity (odd or even number of atoms) of the spacer is a key determinant of the molecular bend and the subsequent formation of the NTB phase. Odd-membered spacers typically favor a bent conformation and the appearance of the NTB phase. mdpi.com

For a molecule like this compound, the tendency to form an NTB phase would depend on the average molecular curvature in the liquid state. If the curvature is significant, it could lead to the frustration of the conventional nematic order and the stabilization of the NTB phase at temperatures below the standard nematic phase. The molecular bend is also a prerequisite for the formation of certain smectic phases, such as the twist-bend smectic C (SmCTB) phase. rsc.org The degree of molecular curvature can influence the packing of molecules into layers, thereby affecting the stability and type of smectic phase formed. rsc.org

| Molecular Feature | Correlation with Phase Formation |

| Molecular Curvature | A prerequisite for the formation of the Twist-Bend Nematic (NTB) phase. semanticscholar.org |

| Bent Shape | Can lead to frustrated packing in the nematic phase, stabilizing the NTB phase. mdpi.com |

| Interplay with Smectic Phases | Molecular curvature can also influence the formation and structure of smectic phases, potentially leading to SmCTB phases. rsc.org |

Applications and Functional Materials Derived from 4 Cyanophenyl 4 Hexan 2 Yl Benzoate

Chiral Dopants in Liquid Crystal Displays and Electro-Optical Devices

The primary and most extensively researched application of 4-Cyanophenyl 4-(hexan-2-YL)benzoate is as a chiral dopant in nematic liquid crystal hosts. When introduced in small concentrations, it induces a helical superstructure in the achiral nematic phase, transforming it into a chiral nematic (cholesteric) phase. This induced chirality is the cornerstone of its functionality in various electro-optical devices. The ability of a chiral dopant to induce this helical structure is quantified by its Helical Twisting Power (HTP), a critical parameter for device engineering. The efficiency of chirality induction is dependent on the molecular structure of the dopant and its interaction with the host medium.

Tuning of Optical Properties (e.g., Selective Reflection, Birefringence)

The introduction of this compound into a nematic host allows for precise control over the optical properties of the resulting mixture. The induced helical structure leads to the selective reflection of circularly polarized light of a specific wavelength, a phenomenon known as Bragg reflection. The pitch of the helix, which is inversely proportional to the concentration of the chiral dopant and its HTP, determines the wavelength of the reflected light. This tunability is crucial for applications such as reflective color displays, tunable optical filters, and smart windows.

Furthermore, while the intrinsic birefringence of the liquid crystal host is a material property, the macroscopic optical characteristics of the device can be manipulated. The alignment and pitch of the chiral nematic liquid crystal, influenced by the dopant, affect how light with different polarizations propagates through the material, thereby allowing for the modulation of light in various display modes, such as the twisted nematic (TN) and super-twisted nematic (STN) modes.

Optimization of Fast Response Time and Spontaneous Polarization in Ferroelectric Liquid Crystals

In the context of ferroelectric liquid crystals (FLCs), which possess spontaneous polarization, chiral dopants like this compound play a crucial role. FLCs exhibit bistable, fast switching characteristics, making them suitable for high-performance displays. The magnitude of spontaneous polarization (Ps) is a key parameter that influences the switching speed; a higher Ps generally leads to a faster response time.

Advanced Optical Sensing Platforms Based on Chiral Liquid Crystals

The sensitivity of the helical pitch of chiral liquid crystals to external stimuli forms the basis for their application in advanced optical sensing platforms. When a liquid crystal system doped with this compound is exposed to specific chemical or physical changes, the delicate balance of intermolecular interactions can be disturbed. This disruption can lead to a change in the helical pitch, resulting in a detectable color change (a shift in the selective reflection wavelength).

This principle can be harnessed to develop sensors for a variety of analytes, including organic vapors, pollutants, and biological molecules. The surface of the liquid crystal can be functionalized to interact specifically with a target analyte, triggering a conformational change in the liquid crystal molecules and a corresponding optical response. The visual and easily interpretable nature of this colorimetric sensing makes it an attractive technology for portable and low-cost diagnostic devices.

Integration into Luminescent Liquid Crystalline Polymers for Optoelectronic Applications

The integration of liquid crystalline order with photoluminescent properties has led to the development of luminescent liquid crystalline polymers (LLCPs). These materials combine the self-assembly and anisotropic properties of liquid crystals with the light-emitting capabilities of luminophores. This compound can be incorporated into such polymer architectures, either as a chiral co-monomer or as a dopant in a liquid crystalline polymer matrix.

In these systems, the chiral organization induced by the dopant can influence the aggregation of the luminescent units, thereby affecting the photophysical properties of the polymer, such as the emission wavelength, quantum yield, and polarization of the emitted light. This allows for the creation of materials with circularly polarized luminescence (CPL), which is highly sought after for applications in 3D displays, optical data storage, and security features. The ordered structure of the LLCP can also facilitate efficient energy transfer and charge transport, which is beneficial for optoelectronic devices like organic light-emitting diodes (OLEDs).

Potential in Other Advanced Soft Materials, including Organogelators and Self-Assembled Systems

Beyond liquid crystals, the principles of molecular self-assembly driven by the specific interactions of molecules like this compound are being explored in other areas of soft matter science. The ability of such chiral molecules to induce helical structures is not limited to the liquid crystalline phase.

In the field of organogels, for instance, small molecules known as low-molecular-weight gelators can self-assemble in organic solvents to form three-dimensional networks that immobilize the solvent. The introduction of a chiral component like this compound can lead to the formation of helical fibers and ribbons within the gel network. This chirality can be transferred from the molecular to the macroscopic scale, influencing the rheological and optical properties of the gel. These chiral gels have potential applications in areas such as catalysis, separation sciences, and as templates for the synthesis of helical nanomaterials.

Advanced Methodologies in the Study of 4 Cyanophenyl 4 Hexan 2 Yl Benzoate

Electro-Optical Measurements for Liquid Crystal Device Characterization

Electro-optical measurements are fundamental to understanding the behavior of liquid crystals in response to an electric field, a principle that underpins their application in display technologies. Dielectric spectroscopy is a primary tool in this area, used to investigate the molecular dynamics and polarization mechanisms within the material. icm.edu.plaston.ac.uk

In studies of compounds structurally similar to 4-Cyanophenyl 4-(hexan-2-YL)benzoate, such as the 4-cyanophenyl 4-n-heptylbenzoate and 4-cyanophenyl 4-n-octylbenzoate, dielectric relaxation spectroscopy has been employed to probe the molecular motions in the nematic and isotropic phases. researchgate.netresearchgate.net These measurements typically involve analyzing the complex dielectric permittivity (ε*) over a range of frequencies.

Key findings from dielectric studies on related cyanophenyl benzoate (B1203000) compounds include the identification of distinct relaxation processes. researchgate.net A low-frequency relaxation mode is consistently observed and is attributed to the rotation of the molecules around their short axis. icm.edu.pl This motion is particularly significant as it involves the molecule's large permanent dipole moment, which arises from the cyano (–CN) group. The behavior of this relaxation process provides crucial information about the viscosity and intermolecular interactions within the liquid crystalline phase. icm.edu.pl For instance, in 4-cyanophenyl 4'-n-decyloxybenzoate, the activation energy for this molecular reorientation was found to be notably higher in the nematic phase compared to the isotropic and smectic A phases, indicating a more hindered rotation in the ordered nematic state. icm.edu.pl

Further investigations on compounds like 4-cyano-3-fluorophenyl 4-butylbenzoate reveal the complexity of molecular dynamics, identifying multiple relaxation processes. icm.edu.plifj.edu.pl These can include not only the primary rotation around the short axis but also precessional movements of the long molecular axis and intramolecular motions. icm.edu.pl The application of high pressure in these studies demonstrates that restricting the free volume significantly slows down these molecular motions, shifting the relaxation frequencies. icm.edu.pl

The data gathered from these electro-optical measurements, such as dielectric strength and relaxation times, are critical for designing liquid crystal mixtures with specific switching characteristics for display applications. nih.govsemanticscholar.org

Table 1: Representative Dielectric Relaxation Properties for a Related Cyanophenyl Benzoate Compound (Data is illustrative based on findings for homologous series)

| Property | Nematic Phase | Isotropic Phase |

| Relaxation Process | Rotation around short molecular axis | Rotation around short molecular axis |

| Activation Energy (kJ/mol) | ~80-90 | ~70-80 |

| Relaxation Frequency Range | kHz - MHz | MHz - GHz |

Differential Scanning Calorimetry (DSC) for Precise Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique for identifying the phase transitions of liquid crystalline materials. nih.gov By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can detect the temperatures and determine the enthalpy changes (ΔH) associated with transitions between crystalline, liquid crystalline, and isotropic liquid phases. kfupm.edu.sa

For the homologous series of p-cyanophenyl p-(n-alkyl)benzoates, DSC studies have been instrumental in mapping out their thermotropic behavior. kfupm.edu.sa The analysis reveals that these compounds exhibit distinct melting points (crystal to nematic or isotropic liquid) and clearing points (nematic to isotropic liquid). kfupm.edu.sa The DSC thermograms for these materials show characteristic endothermic peaks upon heating at these transition points. researchgate.net

Research on this series has demonstrated that the length of the alkyl chain significantly influences the phase transition temperatures. kfupm.edu.sa Moreover, DSC has provided evidence for polymorphism, where multiple crystalline solid structures can exist for the same compound. kfupm.edu.sa The thermal history of the sample can affect its phase behavior, a phenomenon readily studied with DSC. For example, cooling cycles can reveal exothermic peaks corresponding to transitions from the isotropic to the nematic phase and from the nematic phase to a crystalline solid. kfupm.edu.saresearchgate.net These measurements are crucial for determining the operational temperature range of a liquid crystal. nih.gov

Table 2: Illustrative Phase Transition Temperatures and Enthalpies for the 4-Cyanophenyl 4-n-alkylbenzoate Homologous Series (Data is representative for the homologous series and not specific to the hexan-2-YL isomer)

| Alkyl Chain (n) | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Pentyl (5) | Melting (Cr → N) | ~55 | ~25 |

| Clearing (N → I) | ~65 | ~0.5 | |

| Hexyl (6) | Melting (Cr → N) | ~48 | ~23 |

| Clearing (N → I) | ~60 | ~0.4 | |

| Heptyl (7) | Melting (Cr → N) | ~52 | ~28 |

| Clearing (N → I) | ~68 | ~0.6 |

Polarized Optical Microscopy (POM) for Mesophase Texture Observation and Identification

Polarized Optical Microscopy (POM) is a primary and essential technique for the identification and characterization of liquid crystal mesophases. nih.gov By observing a thin sample of the material between two crossed polarizers, the unique optical textures produced by different liquid crystalline phases can be identified. These textures are a direct consequence of the anisotropic arrangement of the molecules within the mesophase. mdpi.com

For compounds in the 4-cyanophenyl benzoate family, POM is used to confirm the presence of nematic and, in some cases, smectic phases. researchgate.net

Nematic Phase: Upon cooling from the isotropic liquid, the formation of the nematic phase is typically marked by the appearance of a schlieren texture. researchgate.net This texture is characterized by dark brushes or "threads" that correspond to regions of orientational defects known as disclinations. researchgate.net

Smectic Phases: If the material exhibits smectic phases at lower temperatures, characteristic textures such as focal conic and fan-shaped textures may be observed. researchgate.netmdpi.com These textures arise from the layered arrangement of the molecules. For example, in a smectic A phase, molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. nih.gov

POM investigations are often conducted in conjunction with a heating and cooling stage to observe the transitions between phases in real-time. nih.gov This allows for the direct correlation of texture changes with the transition temperatures identified by DSC. The specific textures observed can also be influenced by the surface treatment of the glass slides used to prepare the sample, which can induce planar or homeotropic alignment of the liquid crystal molecules. researchgate.net

X-ray Diffraction (XRD) for Detailed Structural Characterization of Mesophases

X-ray Diffraction (XRD) is a powerful technique used to obtain detailed structural information about the arrangement of molecules in liquid crystal phases at the angstrom scale. nih.govresearchgate.net By analyzing the scattering pattern of X-rays passing through an oriented sample, it is possible to determine key structural parameters. mdpi.com

In the study of cyanophenyl benzoate liquid crystals, XRD is employed to characterize both nematic and smectic phases. researchgate.net

Nematic Phase: In the nematic phase, XRD patterns typically show a diffuse outer ring at a wide angle. mdpi.com This corresponds to the average lateral spacing between molecules, which is typically in the range of 4-5 Å, reflecting the liquid-like positional order within this phase. researchgate.net

Smectic Phases: For smectic phases, XRD provides more detailed information. A sharp, quasi-Bragg reflection is observed at a small angle, which corresponds to the smectic layer spacing (d). mdpi.comresearchgate.net The value of 'd' can be compared to the calculated molecular length (L). In a simple smectic A (SmA₁) phase, the layer spacing is approximately equal to the molecular length (d ≈ L). researchgate.net However, for compounds with strong polar end groups like the cyano group, interdigitated or bilayer structures (such as SmA₂) can form, where the layer spacing may be significantly different from the individual molecular length. researchgate.net

XRD measurements are also a key method for determining the orientational order parameter, which quantifies the degree of alignment of the molecules along the director. This provides a crucial link between the molecular structure and the macroscopic properties of the liquid crystal. nih.govresearchgate.net

Conclusions and Future Research Directions

Summary of Key Research Findings on 4-Cyanophenyl 4-(hexan-2-YL)benzoate

A thorough review of scientific literature did not yield specific research findings for this compound. For a typical chiral liquid crystal, this section would summarize experimental data, including the types of liquid crystalline phases (mesophases) it exhibits, such as chiral nematic (N), smectic C (SmC*), or blue phases. Key data points would include transition temperatures between these phases, the helical pitch of the chiral nemator cholesteric phase, and any observed ferroelectric or antiferroelectric properties. Structure-property relationships, detailing how the chiral hexan-2-yl group influences the mesomorphic behavior, would also be a central focus. Without dedicated studies, no such data can be presented for this compound.

Unexplored Avenues in Synthetic Chemistry and Rational Molecular Design

While general methods for the synthesis of benzoate (B1203000) esters are well-established, likely involving the esterification of 4-(hexan-2-yl)benzoic acid with 4-cyanophenol, specific synthetic routes and optimization studies for this compound are not documented. Unexplored avenues in this area could involve the development of more efficient, high-yield synthetic pathways, or the creation of novel derivatives to fine-tune its liquid crystalline properties. Rational molecular design would focus on modifying the alkyl chain length, the position of the chiral center, or the nature of the core structure to induce specific mesophases or enhance desired physical properties like spontaneous polarization.

Emerging Applications and Design Principles for Advanced Chiral Liquid Crystalline Materials

Given its structure, this compound would be expected to find applications in areas typical for chiral liquid crystals, such as in displays with fast switching times, temperature sensors, and components for optical devices. The design principles for such materials involve creating molecules with a specific shape and polarity to promote the formation of desired chiral mesophases. The combination of the polar cyano group and the chiral tail in this molecule is a classic design strategy to induce a helical superstructure, which is the basis for many of these applications. However, without experimental data on its actual properties, its suitability for any specific emerging application remains purely theoretical.

Challenges and Opportunities in Advanced Theoretical Modeling and Simulation of Chiral Mesogens

The theoretical modeling and simulation of chiral mesogens like this compound present both challenges and opportunities. A key challenge lies in accurately predicting the helical twisting power and the stability of different chiral phases from the molecular structure alone. Advanced computational methods, such as quantum chemical calculations and molecular dynamics simulations, could provide insights into the intermolecular interactions that govern the self-assembly of these molecules. Opportunities exist in developing more accurate force fields and simulation methodologies to better predict the macroscopic properties of these materials, which would accelerate the discovery and design of new advanced chiral liquid crystalline materials. However, no specific theoretical studies on this compound have been found.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.